2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)ethyl nitrate
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Overview
Description
2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)ethyl nitrate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)ethyl nitrate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a phenyl-substituted chromen-4-one derivative with an appropriate hydroxyethyl nitrate precursor. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)ethyl nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.
Substitution: The hydroxyl and nitrate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.
Scientific Research Applications
2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)ethyl nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as an antioxidant, anti-inflammatory agent, and in drug development for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)ethyl nitrate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved may include antioxidant defense mechanisms, anti-inflammatory pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)butyric acid ethyl ester
- Ethyl (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)acetate
- 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
Uniqueness
What sets 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)ethyl nitrate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where these properties are desired.
Properties
CAS No. |
1141487-91-3 |
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Molecular Formula |
C17H13NO7 |
Molecular Weight |
343.29 g/mol |
IUPAC Name |
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyethyl nitrate |
InChI |
InChI=1S/C17H13NO7/c19-13-8-12(23-6-7-24-18(21)22)9-16-17(13)14(20)10-15(25-16)11-4-2-1-3-5-11/h1-5,8-10,19H,6-7H2 |
InChI Key |
NLJRSLKTBHDLMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCCO[N+](=O)[O-])O |
Origin of Product |
United States |
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